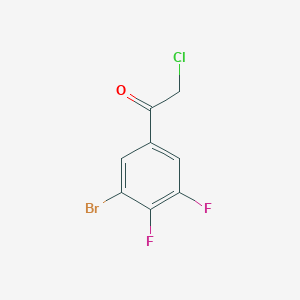

3'-Bromo-4',5'-difluorophenacyl chloride

Description

3'-Bromo-4',5'-difluorophenacyl chloride is a halogenated aromatic compound featuring a bromine atom at the 3' position and fluorine atoms at the 4' and 5' positions on the phenyl ring, with a phenacyl chloride functional group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C8H4BrClF2O |

|---|---|

Molecular Weight |

269.47 g/mol |

IUPAC Name |

1-(3-bromo-4,5-difluorophenyl)-2-chloroethanone |

InChI |

InChI=1S/C8H4BrClF2O/c9-5-1-4(7(13)3-10)2-6(11)8(5)12/h1-2H,3H2 |

InChI Key |

BPCQITKZHCXMGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3’-Bromo-4’,5’-difluorophenacyl chloride typically involves the chlorination of 3’-Bromo-4’,5’-difluoroacetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform .

Chemical Reactions Analysis

3’-Bromo-4’,5’-difluorophenacyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).

Oxidation and Reduction: It can be oxidized to form corresponding ketones or reduced to form alcohols. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Scientific Research Applications

3’-Bromo-4’,5’-difluorophenacyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals. Its derivatives have been studied for their antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 3’-Bromo-4’,5’-difluorophenacyl chloride involves its reactivity towards nucleophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to create new compounds with desired properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The position and type of halogen substituents significantly influence chemical behavior. Below is a comparative analysis with key analogs:

Key Observations :

- Electrophilicity: The trifluorinated derivative (3'-Br-4',5'-F) exhibits greater electrophilicity than mono- or di-halogenated analogs, favoring SN2 reactions .

- Solubility: Fluorine substituents enhance lipophilicity compared to hydroxylated analogs (e.g., dihydroxybenzophenones), improving compatibility with non-polar reaction media .

- Steric Effects : Chlorine at the 2' position (as in 3'-Br-2'-Cl-5'-F) introduces steric bulk, reducing reaction rates in crowded environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.